{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE
Description
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a butylphenylsulfonyl group and a furan ring. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-2-3-5-16-7-9-17(10-8-16)26(23,24)21-13-11-20(12-14-21)19(22)18-6-4-15-25-18/h4,6-10,15H,2-3,5,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCSTPUTWFHMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE typically involves multiple steps. One common method starts with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. The next step involves dissolving 2-furyl(1-piperazinyl)methanone in acetonitrile, followed by the addition of potassium carbonate (K₂CO₃) and refluxing the mixture for activation. This activated molecule is then treated with equimolar amounts of the previously synthesized 1-{[4-(bromomethyl)phenyl]sulfonyl}amines to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while oxidation could produce sulfoxides or sulfones.
Scientific Research Applications
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an enzyme inhibitor, particularly against acetyl- and butyrylcholinesterase, making it a candidate for the treatment of neurodegenerative diseases.
Antimicrobial Activity: The compound has demonstrated activity against various Gram-positive and Gram-negative bacterial strains.
Biological Studies: It is used in studies involving molecular docking and enzyme inhibition to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of {4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound inhibits these enzymes by binding to their active sites, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone
- {4-[(4-Butylphenyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone
Uniqueness
{4-[(4-BUTYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its butylphenylsulfonyl group and furan ring contribute to its enzyme inhibitory properties and antimicrobial activity, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
